Studies have shown Abemaciclib's effectiveness in inhibiting CDK4/6 and inducing cell cycle arrest in various cancer models.
These preclinical findings provided a strong rationale for further clinical investigation of Abemaciclib.
[] The role of abemaciclib in treatment of advanced breast cancer - PMC - NCBI ()
Following promising preclinical results, Abemaciclib underwent clinical trials to evaluate its safety and efficacy in humans.
Based on clinical trial data, Abemaciclib has been approved for treating metastatic breast cancer in various regions, including the United States, Europe, and Japan [].